molecular formula C8H9NO2 B170904 2-Ethoxypyridine-4-carboxaldehyde CAS No. 1211587-25-5

2-Ethoxypyridine-4-carboxaldehyde

Cat. No.: B170904
CAS No.: 1211587-25-5
M. Wt: 151.16 g/mol
InChI Key: JNDJQCGMRNGGQA-UHFFFAOYSA-N
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Description

2-Ethoxypyridine-4-carboxaldehyde is a heterocyclic organic compound with the molecular formula C8H9NO2. It is a yellowish liquid with a characteristic odor and is widely used in various fields, including medical, environmental, and industrial research. This compound is part of the pyridinecarboxaldehyde family, where one of the hydrogen atoms of the pyridine ring is replaced by an aldehyde moiety .

Preparation Methods

The synthesis of 2-Ethoxypyridine-4-carboxaldehyde typically involves the reaction of 2-ethoxypyridine with a formylating agent under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents . The reaction conditions usually involve maintaining a temperature range of 0-5°C to ensure the formation of the desired aldehyde product.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. The product is often purified through distillation or recrystallization techniques to achieve the desired level of purity .

Chemical Reactions Analysis

2-Ethoxypyridine-4-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields the carboxylic acid, while reduction yields the alcohol derivative .

Scientific Research Applications

2-Ethoxypyridine-4-carboxaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is utilized in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: In industrial research, it is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxypyridine-4-carboxaldehyde involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in various biochemical reactions . The compound’s reactivity with nucleophiles makes it a valuable tool in studying enzyme catalysis and other biological processes .

Comparison with Similar Compounds

2-Ethoxypyridine-4-carboxaldehyde can be compared with other pyridinecarboxaldehydes, such as:

    Picolinaldehyde (2-formylpyridine): Similar in structure but with the aldehyde group at the 2-position.

    Nicotinaldehyde (3-formylpyridine): Has the aldehyde group at the 3-position.

    Isonicotinaldehyde (4-formylpyridine): The aldehyde group is at the 4-position, similar to this compound but without the ethoxy group.

The uniqueness of this compound lies in its ethoxy substituent, which can influence its reactivity and applications compared to its analogs .

Properties

IUPAC Name

2-ethoxypyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-11-8-5-7(6-10)3-4-9-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDJQCGMRNGGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628887
Record name 2-Ethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211587-25-5
Record name 2-Ethoxypyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxypyridine-4-carbaldehyde
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